
2-Bromo-3-methoxypyridin-4-ol
Overview
Description
2-Bromo-3-methoxypyridin-4-ol is a pyridine compound with a molecular weight of 204.02 . It can be used as a building block for the synthesis of novel heterocyclic compounds with potential medicinal properties.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H6BrNO2 . The SMILES string representation is COc1c(O)ccnc1Br .Scientific Research Applications
Synthesis of Pyridine Derivatives
Brominated and methoxypyridines serve as key intermediates in the synthesis of complex pyridine derivatives. For instance, the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been demonstrated, where brominated pyridines are utilized as substrates for generating new cyanopyridine derivatives with significant antimicrobial activity against a range of bacteria (Bogdanowicz et al., 2013). This showcases the role of brominated pyridines in medicinal chemistry, specifically in the development of new antibacterial agents.
Photodynamic Therapy Applications
In the realm of photodynamic therapy (PDT), novel zinc phthalocyanine complexes substituted with methoxypyridine have been synthesized and characterized for their photophysical and photochemical properties. These complexes exhibit high singlet oxygen quantum yield, making them potential candidates for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This illustrates the utility of methoxypyridines in the development of photosensitizers for therapeutic applications.
Catalysis and Organic Transformations
Bromopyridine compounds are also pivotal in catalysis, particularly in facilitating cross-coupling reactions. The synthesis, characterization, and catalytic application of cobalt Schiff base complexes involving bromopyridine ligands in the Suzuki–Miyaura reaction highlight their effectiveness in promoting C-C coupling reactions, demonstrating their importance in organic synthesis (Ansari, Mahesh, & Bhat, 2019).
Material Science and Surface Modification
Brominated pyridine derivatives have also found applications in material science, particularly in designing surfaces with antibacterial properties. For instance, poly(4-vinyl-N-alkylpyridinium bromide) covalently attached to glass slides has been shown to kill airborne bacteria on contact, suggesting applications in developing antibacterial coatings and materials (Tiller, Liao, Lewis, & Klibanov, 2001).
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
2-bromo-3-methoxy-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXWIDZUNWGGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


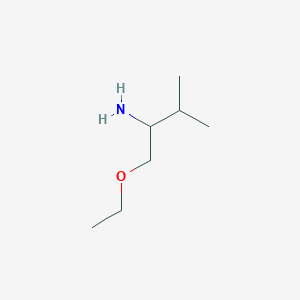
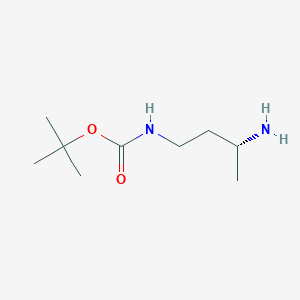
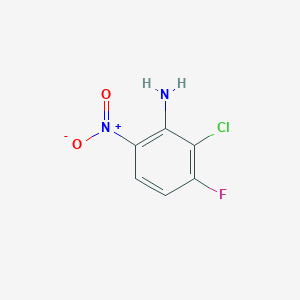
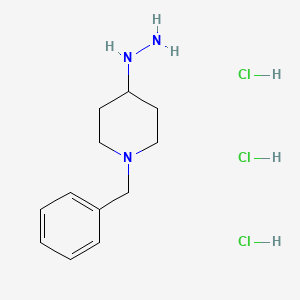
![N-[3-(aminomethyl)phenyl]-2-methylbutanamide hydrochloride](/img/structure/B1520955.png)
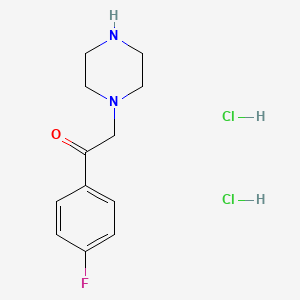
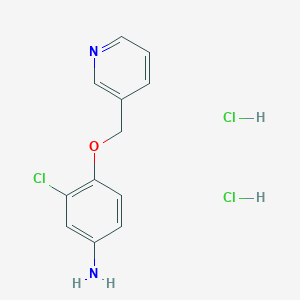
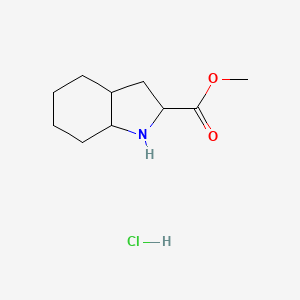
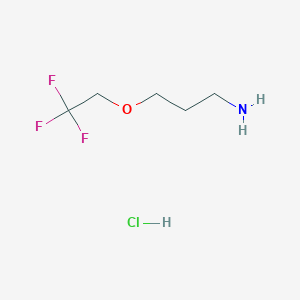

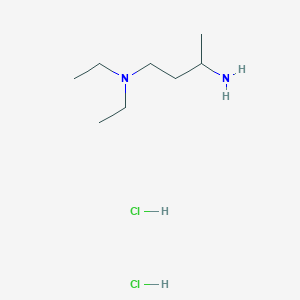

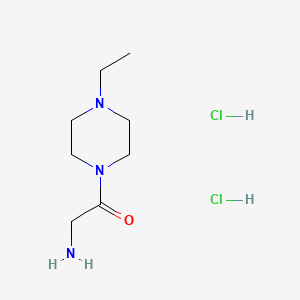
![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid hydrochloride](/img/structure/B1520970.png)
